molecular formula C8H10N6 B8606391 3-(1H-Pyrazol-1-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

3-(1H-Pyrazol-1-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8606391
M. Wt: 190.21 g/mol
InChI Key: GZKMYQCORZYMSE-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

A mixture of 1,1-dimethylethyl 3-(1H-pyrazol-1-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (I106) (24 mg, 0.083 mmol) and HCl (2 ml, 8.00 mmol) was stirred at room temp for 40 mins. The solvent was evaporated and the product was passed through SCX (elution with 2 M NH3 in methanol) to give the desired product as a white solid.
Name
1,1-dimethylethyl 3-(1H-pyrazol-1-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:10]3[CH2:11][CH2:12][N:13](C(OC(C)(C)C)=O)[CH2:14][C:9]3=[N:8][N:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.Cl>>[N:1]1([C:6]2[N:10]3[CH2:11][CH2:12][NH:13][CH2:14][C:9]3=[N:8][N:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
1,1-dimethylethyl 3-(1H-pyrazol-1-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Quantity
24 mg
Type
reactant
Smiles
N1(N=CC=C1)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temp for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the product was passed through SCX (elution with 2 M NH3 in methanol)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1(N=CC=C1)C1=NN=C2N1CCNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.